Fragment Selectivity: PCK3145 (aa 31–45) vs. PCK721 (aa 7–21) and PCK7694 (aa 76–94) in Prostate Cancer Models
In a direct comparative study evaluating three synthetic peptides corresponding to distinct PSP-94 amino acid sequences (aa 7–21, 31–45, and 76–94), only PCK3145 (aa 31–45) exhibited a significant reduction in tumor cell proliferation in vitro [1]. In vivo, PCK3145 treatment at 100 µg/kg/day reduced skeletal tumor burden and delayed hind-limb paralysis in a rat model of experimental metastases, whereas the other fragments showed no such activity [2].
| Evidence Dimension | Reduction in tumor cell proliferation in vitro |
|---|---|
| Target Compound Data | Significant reduction (exact quantitative value not provided) |
| Comparator Or Baseline | PCK721 (aa 7–21) and PCK7694 (aa 76–94) |
| Quantified Difference | Only PCK3145 demonstrated a significant reduction; other fragments showed no significant effect |
| Conditions | Rat prostate cancer Mat Ly Lu cells overexpressing PTHrP |
Why This Matters
This head-to-head fragment comparison directly establishes the sequence-specific requirement for anti-tumor activity, making PCK3145 non-substitutable with alternative PSP-94 peptides in research and development settings.
- [1] Shukeir N, Arakelian A, Kadhim S, Garde S, Rabbani SA. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia. Cancer Res. 2004;64(15):5370-7. View Source
- [2] Shukeir N, Arakelian A, Kadhim S, Garde S, Rabbani SA. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia. Cancer Res. 2004;64(15):5370-7. View Source
